molecular formula C24H16N10O5S2 B10909096 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B10909096
M. Wt: 588.6 g/mol
InChI Key: HUEILTPQDAMGOH-KBKYJPHKSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-N’~4~-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzothiazole, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This can be done via condensation reactions between o-aminothiophenol and carboxylic acids or their derivatives.

    Formation of the triazole ring: This can be synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.

    Final assembly: The final compound can be assembled through a series of coupling reactions, often using reagents like EDCI, DCC, or other coupling agents.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and minimize cost. This often involves:

    Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.

    Purification: Developing efficient methods for purifying the final product, such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfanyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes, particularly if it can be tagged with fluorescent or radioactive labels.

Medicine

    Drug Development:

Industry

    Chemical Industry: Applications in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their applications in medicinal chemistry and materials science.

    Benzothiazole derivatives: Often used in the development of dyes, drugs, and other industrial chemicals.

    Oxadiazole derivatives: Known for their applications in agriculture, medicine, and materials science.

Properties

Molecular Formula

C24H16N10O5S2

Molecular Weight

588.6 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C24H16N10O5S2/c25-21-22(31-39-30-21)33-17(12-40-24-27-16-3-1-2-4-19(16)41-24)20(28-32-33)23(35)29-26-11-15-9-10-18(38-15)13-5-7-14(8-6-13)34(36)37/h1-11H,12H2,(H2,25,30)(H,29,35)/b26-11+

InChI Key

HUEILTPQDAMGOH-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N=NN3C4=NON=C4N)C(=O)N/N=C/C5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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